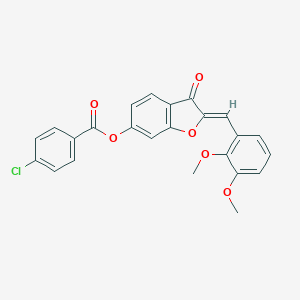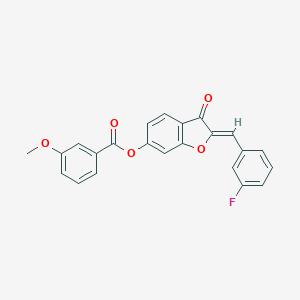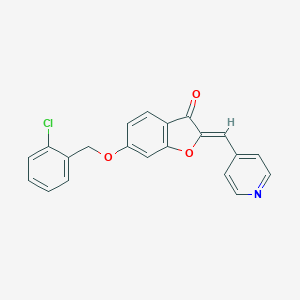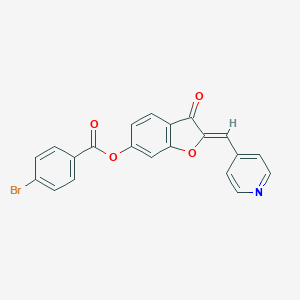![molecular formula C24H21N5O3 B356348 13-butan-2-yl-17-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 844653-85-6](/img/structure/B356348.png)
13-butan-2-yl-17-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodioxin ring: This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Construction of the pyrimido[5’,4’4,5]pyrrolo[2,3-b]quinoxalin core: This involves a series of cyclization reactions, often using reagents such as phosphorus oxychloride (POCl3) and various amines.
Introduction of the sec-butyl group: This step can be accomplished through alkylation reactions using sec-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a catalyst, HNO3 for nitration, and H2SO4 for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its complex structure and functional groups.
Materials Science: Possible applications in the development of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a drug candidate.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on its application, but it may involve binding to enzymes or receptors, altering their activity and leading to a biological response.
類似化合物との比較
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Compounds with similar functional groups and potential therapeutic applications.
Uniqueness
3-sec-butyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications.
特性
CAS番号 |
844653-85-6 |
|---|---|
分子式 |
C24H21N5O3 |
分子量 |
427.5g/mol |
IUPAC名 |
13-butan-2-yl-17-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H21N5O3/c1-3-14(2)28-13-25-22-20(24(28)30)21-23(27-17-7-5-4-6-16(17)26-21)29(22)15-8-9-18-19(12-15)32-11-10-31-18/h4-9,12-14H,3,10-11H2,1-2H3 |
InChIキー |
PJCAJPQOGNGLAB-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC6=C(C=C5)OCCO6 |
正規SMILES |
CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC6=C(C=C5)OCCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-[2-(4-methylphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-propoxyphenyl)methanolate](/img/structure/B356275.png)
![propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B356276.png)
![5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B356277.png)
![7-(3-Methylphenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B356279.png)
![4-cinnamoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356280.png)
![4-cinnamoyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356282.png)
![2,7,7-trimethyl-9-(4-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B356283.png)
![2-amino-8'-methoxy-4',4',6'-trimethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B356284.png)
![6-amino-8'-methoxy-3,4',4',6'-tetramethyl-1,4-dihydro-2'(1'H)-oxospiro(pyrano[2,3-c]pyrazole-4,1'[4'H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile](/img/structure/B356285.png)
![6-amino-8'-methoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B356286.png)
